molecular formula C10H20N2O2 B15273019 Methyl 2-amino-4-(piperidin-1-YL)butanoate

Methyl 2-amino-4-(piperidin-1-YL)butanoate

Cat. No.: B15273019
M. Wt: 200.28 g/mol
InChI Key: BWRRYRKPITWNQS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(piperidin-1-YL)butanoate is a synthetic amino acid derivative featuring a piperidine moiety attached to a butanoate backbone. Its structure includes a methyl ester group at the carboxyl terminus, a primary amine at the C2 position, and a piperidine ring at the C4 position. This compound is of interest in medicinal chemistry, particularly for its structural similarity to G protein-coupled receptor (GPCR) agonists and antimicrobial agents .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 2-amino-4-piperidin-1-ylbutanoate

InChI

InChI=1S/C10H20N2O2/c1-14-10(13)9(11)5-8-12-6-3-2-4-7-12/h9H,2-8,11H2,1H3

InChI Key

BWRRYRKPITWNQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(piperidin-1-yl)butanoate typically involves the esterification of 2-amino-4-(piperidin-1-yl)butanoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(piperidin-1-yl)butanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in GPCR Agonist Research

Methyl 2-amino-4-(piperidin-1-YL)butanoate shares key features with compounds investigated as GPR119 agonists, such as Ethyl 3-amino-5-(piperidin-1-yl)pentanoate (Compound B) and Propyl 2-amino-6-(pyrrolidin-1-yl)hexanoate (Compound A) .

Property This compound Compound B Compound A
Ester Group Methyl Ethyl Propyl
Amino Position C2 C3 C2
Chain Length Butanoate (C4) Pentanoate (C5) Hexanoate (C6)
Heterocycle Piperidine Piperidine Pyrrolidine
Reported EC50 (GPR119) Not available 12 nM 45 nM

Key Findings :

  • Ester Group Impact : The methyl ester in the target compound may enhance solubility compared to ethyl or propyl esters but could reduce metabolic stability due to faster hydrolysis .
  • Chain Length: Shorter butanoate chains (vs. pentanoate/hexanoate) might reduce steric hindrance, favoring receptor access but possibly lowering potency due to reduced hydrophobic interactions .
Piperidine vs. Benzimidazole Derivatives

While piperidine-based compounds like this compound are explored for GPCR modulation, benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) are studied for antimicrobial activity .

Property Piperidine-Based Compound Benzimidazole Derivatives
Core Structure Saturated six-membered ring (1 N atom) Fused benzene-imidazole ring (2 N atoms)
Bioactivity GPCR agonism (e.g., GPR119) Antimicrobial (e.g., Gram-positive bacteria)
Solubility Moderate (polar amine + ester) Low (aromatic, nonpolar)

Key Findings :

  • Piperidine derivatives generally exhibit better solubility and GPCR selectivity, whereas benzimidazoles show broader antimicrobial efficacy but poorer pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Comparative data highlight trade-offs between structural modifications:

Parameter This compound Compound B
Molecular Weight ~230 g/mol ~258 g/mol
LogP Estimated 1.2 1.8
Aqueous Solubility High (methyl ester) Moderate (ethyl ester)
Metabolic Stability Likely low (methyl ester susceptibility) Higher (ethyl ester)

Implications :

  • The methyl ester group improves solubility but may necessitate prodrug strategies to enhance stability.
  • Piperidine’s basicity (pKa ~11) could promote ion trapping in acidic environments, enhancing tissue penetration .

Contradictory Evidence and Unresolved Questions

  • Receptor Specificity: While piperidine-based compounds are linked to GPCRs like GPR119, notes contradictions in chemokine-related effects (e.g., angiogenesis), suggesting context-dependent receptor interactions .
  • Antimicrobial Potential: No direct data exist for this compound, but benzimidazole comparisons suggest structural optimization could expand its utility .

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